molecular formula C13H16O2 B14385113 2-Methyl-3-phenylpropyl prop-2-enoate CAS No. 88465-93-4

2-Methyl-3-phenylpropyl prop-2-enoate

Cat. No.: B14385113
CAS No.: 88465-93-4
M. Wt: 204.26 g/mol
InChI Key: JWPZVHKYNZBBOW-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpropyl prop-2-enoate is an organic compound with the molecular formula C12H14O2. It is a derivative of cinnamic acid and is known for its aromatic properties. This compound is used in various chemical and industrial applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylpropyl prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 2-methyl-3-phenylpropanoic acid with prop-2-enoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microbial biotransformations. For example, the biotransformation of 2-methyl cinnamaldehyde using recombinant strains of Saccharomyces cerevisiae has been reported . This method offers a more environmentally friendly alternative to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylpropyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methyl-3-phenylpropanoic acid.

    Reduction: Reduction of the ester group can yield 2-methyl-3-phenylpropanol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride.

Major Products Formed

    Oxidation: 2-Methyl-3-phenylpropanoic acid

    Reduction: 2-Methyl-3-phenylpropanol

    Substitution: Various substituted aromatic derivatives

Scientific Research Applications

2-Methyl-3-phenylpropyl prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylpropyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The aromatic ring can also interact with enzymes and receptors, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl cinnamate
  • Ethyl cinnamate
  • 2-Methyl-3-phenylpropanal
  • 2-Methyl-3-phenylpropionic acid

Uniqueness

2-Methyl-3-phenylpropyl prop-2-enoate is unique due to its specific structural features, which combine the properties of both cinnamic acid derivatives and aliphatic esters. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Properties

CAS No.

88465-93-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(2-methyl-3-phenylpropyl) prop-2-enoate

InChI

InChI=1S/C13H16O2/c1-3-13(14)15-10-11(2)9-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3

InChI Key

JWPZVHKYNZBBOW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)COC(=O)C=C

Origin of Product

United States

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